molecular formula C32H53NO B1153768 Lauric Acid Leelamide

Lauric Acid Leelamide

Cat. No.: B1153768
M. Wt: 467.8 g/mol
InChI Key: ZJZPELRZWMRYGW-PFRPCOQVSA-N
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Description

Lauric Acid Leelamide is a novel fatty acid amide derived from lauric acid and leelamine. Lauric acid, also known as dodecanoic acid, is a saturated fatty acid with a 12-carbon atom chain. Leelamine is a diterpene compound known for its weak affinity for cannabinoid receptors. This compound combines these two molecules, resulting in a compound with unique biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric Acid Leelamide can be synthesized through the amidation of lauric acid with leelamine. The reaction typically involves the activation of the carboxyl group of lauric acid, followed by its reaction with the amine group of leelamine. Common reagents for this activation include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Lauric Acid Leelamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .

Scientific Research Applications

Lauric Acid Leelamide has several scientific research applications, including:

    Chemistry: Used as a model compound for studying fatty acid amides and their reactions.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its anti-inflammatory and anticancer properties, particularly in the context of cannabinoid receptor interactions.

    Industry: Utilized in the development of novel lipid-based materials and formulations

Mechanism of Action

The mechanism of action of Lauric Acid Leelamide involves its interaction with various molecular targets and pathways. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting partial displacement of specific ligands. Additionally, it inhibits pyruvate dehydrogenase kinase (PDHK) and shows moderate inhibition of phospholipase A2 activity. These interactions contribute to its anti-inflammatory and potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: Lauric Acid Leelamide is unique due to its combined structure, which imparts properties from both lauric acid and leelamine. This combination results in a compound with distinct biochemical activities, including interactions with cannabinoid receptors and inhibition of specific enzymes .

Properties

Molecular Formula

C32H53NO

Molecular Weight

467.8 g/mol

IUPAC Name

N-[[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]dodecanamide

InChI

InChI=1S/C32H53NO/c1-6-7-8-9-10-11-12-13-14-16-30(34)33-24-31(4)21-15-22-32(5)28-19-17-26(25(2)3)23-27(28)18-20-29(31)32/h17,19,23,25,29H,6-16,18,20-22,24H2,1-5H3,(H,33,34)/t29?,31-,32+/m0/s1

InChI Key

ZJZPELRZWMRYGW-PFRPCOQVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NC[C@@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)C)C)C

SMILES

CC(C)C(C=C1)=CC2=C1[C@]3(C)[C@](CC2)([H])[C@](C)(CNC(CCCCCCCCCCC)=O)CCC3

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C

Synonyms

1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-dodecanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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